Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-
Overview
Description
Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- is a versatile chemical compound with the molecular formula C2H2BrF5S. It is known for its unique properties, making it valuable in various scientific research fields, including catalysis and materials synthesis.
Preparation Methods
The synthesis of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- typically involves the reaction of pentafluorosulfur bromide with ethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and precise temperature and pressure controls to optimize yield and purity.
Chemical Reactions Analysis
Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Addition Reactions: It can undergo addition reactions with unsaturated compounds, forming new bonds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- involves its interaction with specific molecular targets. The bromine and pentafluoro groups play a crucial role in its reactivity and interactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- can be compared with other similar compounds, such as:
Sulfur,(2-chloroethyl)pentafluoro-: Similar structure but with a chlorine atom instead of bromine.
Sulfur,(2-iodoethyl)pentafluoro-: Similar structure but with an iodine atom instead of bromine.
The uniqueness of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- lies in its specific reactivity and properties conferred by the bromine and pentafluoro groups.
Properties
IUPAC Name |
2-bromoethyl(pentafluoro)-λ6-sulfane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrF5S/c3-1-2-9(4,5,6,7)8/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXOYDNEHDYIHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(F)(F)(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrF5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382004 | |
Record name | Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109050-54-6 | |
Record name | Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.